molecular formula C21H16F2N2O2 B14082122 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide

2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide

Cat. No.: B14082122
M. Wt: 366.4 g/mol
InChI Key: SMISTEYAZXJEGY-UHFFFAOYSA-N
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Description

The compound 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide is a benzene-1,3-dicarboxamide derivative featuring fluorine and aryl substituents. Its structure comprises a central benzene ring with:

  • A fluorine atom at the 2-position.
  • Two amide groups at the 1- and 3-positions, substituted with a 4-fluorophenyl and a 2-methylphenyl moiety, respectively.

Properties

Molecular Formula

C21H16F2N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C21H16F2N2O2/c1-13-5-2-3-8-18(13)25-21(27)17-7-4-6-16(19(17)23)20(26)24-15-11-9-14(22)10-12-15/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

SMISTEYAZXJEGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2F)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

2-Fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H16F2N2O2
  • Molar Mass : 368.36 g/mol
  • CAS Number : 155425356

The biological activity of 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide is largely attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines.

Antiproliferative Activity

Recent research has indicated that fluorinated compounds often show enhanced antiproliferative activity compared to their non-fluorinated counterparts. For instance, studies on related fluorinated benzothiazoles have demonstrated potent antiproliferative effects against cancer cells, which may be applicable to 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide as well .

Table 1: Comparative Antiproliferative Activity of Fluorinated Compounds

Compound NameIC50 (µM)Cancer Cell Line
2-Fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamideTBDTBD
5F 203 (Fluorinated Benzothiazole)<10Breast Cancer (MCF-7)
DF 203 (Non-fluorinated Benzothiazole)<20Breast Cancer (MCF-7)

Case Studies

A study investigating the effects of fluorinated derivatives on cancer cell growth indicated that these compounds could induce apoptosis through various pathways, such as the activation of caspases and modulation of p53 expression .

Case Study Example:

In a specific study involving related compounds, it was observed that the introduction of fluorine atoms significantly enhanced the cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) generation and subsequent DNA damage .

Pharmacological Implications

The diverse biological activities exhibited by fluorinated compounds suggest that 2-fluoro-1-N-(4-fluorophenyl)-3-N-(2-methylphenyl)benzene-1,3-dicarboxamide may serve as a lead compound for developing new anticancer agents. Its structural properties allow for further modifications to enhance efficacy and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (Source) Molecular Weight (Da) Key Substituents Notable Features
Target Compound () Not reported 2-fluoro, N-(4-fluorophenyl), N-(2-methylphenyl) Dual fluorinated aryl groups
ZPX394 () 607.7 5-[methyl(methylsulfonyl)amino], N-(4-fluorophenylethyl), N'-(hydroxy-phenyl-pyrazolyl) BACE1 inhibitor; co-crystallized with human BACE1
FRP () 560.7 Amino, hexan chain, dipropyl groups Complex aliphatic backbone
2-N-(4-Fluorophenyl)-7-methyl-5-oxo-... () Not reported Thiazolo[3,2-a]pyrimidine core, oxo, methyl, trifluoromethyl Heterocyclic integration

Key Observations :

  • Fluorine Substitution : The target compound and ZPX394 both feature 4-fluorophenyl groups, which enhance binding affinity to hydrophobic enzyme pockets through halogen bonding .
  • Amide Linkers: The target compound uses simple aryl amides, whereas ZPX394 incorporates a methylsulfonylamino group at the 5-position, likely improving solubility and target engagement .

Activity Trends :

  • ZPX394 demonstrates the importance of sulfonamide and pyrazole groups in targeting proteases like BACE1, a key enzyme in Alzheimer’s disease .
  • The absence of polar groups (e.g., hydroxyl or sulfonyl) in the target compound may limit its solubility and bioavailability compared to ZPX394.

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